molecular formula C14H17BrN2O3 B3231744 tert-Butyl 4-(bromomethyl)-5-methoxy-1H-benzo[d]imidazole-1-carboxylate CAS No. 132873-84-8

tert-Butyl 4-(bromomethyl)-5-methoxy-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B3231744
CAS No.: 132873-84-8
M. Wt: 341.2 g/mol
InChI Key: NPENEOVOPSEJHK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(bromomethyl)-5-methoxy-1H-benzo[d]imidazole-1-carboxylate is a critical synthetic intermediate, primarily employed in the construction of sophisticated molecular scaffolds for pharmaceutical research and discovery. Its core value lies in the strategic placement of a bromomethyl group and a Boc-protected imidazole nitrogen, which serve as orthogonal reactive handles for further functionalization. This compound is extensively utilized in the synthesis of kinase inhibitors , where the benzimidazole core acts as a privileged structure capable of mimicking purine nucleotides and achieving high-affinity binding to ATP-active sites. Researchers leverage this building block to develop targeted cancer therapeutics , such as HIF-1α inhibitors, by enabling precise structural modifications that optimize potency and selectivity. The bromomethyl group is particularly valuable for introducing diverse side chains via nucleophilic substitution reactions, such as alkylation of amines or thiols, to explore structure-activity relationships (SAR). Furthermore, the Boc-protecting group offers a versatile gateway; it can be readily deprotected under mild acidic conditions to reveal a secondary amine, which is a key functionality for constructing PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules. This makes the reagent indispensable for research in targeted protein degradation, a rapidly advancing field in chemical biology and drug discovery. Its application extends to the development of fluorescent probes and molecular sensors, where the benzimidazole moiety can be integrated into larger conjugated systems for bioimaging.

Properties

IUPAC Name

tert-butyl 4-(bromomethyl)-5-methoxybenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c1-14(2,3)20-13(18)17-8-16-12-9(7-15)11(19-4)6-5-10(12)17/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPENEOVOPSEJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2CBr)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(bromomethyl)-5-methoxy-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps, starting with the preparation of the benzoimidazole core. One common approach is to start with 4-bromomethylbenzoic acid tert-butyl ester and then introduce the methoxy group and the benzoimidazole ring through a series of reactions involving reagents like sodium methoxide and o-phenylenediamine .

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromomethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The benzoimidazole ring can be reduced to form a simpler structure.

  • Substitution: : The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Reagents like sodium borohydride or lithium aluminum hydride .

  • Substitution: : Reagents like halogenating agents or nucleophiles in the presence of a base.

Major Products Formed

  • Oxidation: : 4-(bromomethyl)benzoic acid tert-butyl ester .

  • Reduction: : 4-(bromomethyl)benzylamine .

  • Substitution: : Various derivatives depending on the substituent introduced.

Scientific Research Applications

Tert-Butyl 4-(bromomethyl)-5-methoxy-1H-benzo[d]imidazole-1-carboxylate: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a cascade of biological effects.

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 4-(bromomethyl)-5-methoxy-1H-benzo[d]imidazole-1-carboxylate, a comparative analysis with structurally related compounds is presented below. Key differences in substituents, molecular weight, reactivity, and synthetic methodologies are highlighted.

Structural and Functional Group Analysis

Table 1: Substituent and Molecular Weight Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Key Functional Features
This compound C₁₄H₁₅BrN₂O₃ 347.19 BrCH₂ (4), OCH₃ (5) Bromomethyl (electrophilic site), methoxy (electron-donating)
tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate C₁₃H₁₆N₂O₂ 232.28 CH₃ (5) Methyl (inert, steric bulk)
tert-Butyl 4-formyl-1H-imidazole-1-carboxylate C₉H₁₂N₂O₃ 196.20 CHO (4) Formyl (reactive for condensation)
(+)-tert-Butyl 4-[(2S,3S)-3-dibenzylaminotetrahydrofuran-2-yl]imidazole-1-carboxylate Not provided Not provided Complex substituent (4) Chiral center, amine functionality
  • Bromomethyl vs. Methyl/Formyl : The bromomethyl group enhances reactivity in nucleophilic substitutions (e.g., Suzuki coupling) compared to the inert methyl group in the 5-methyl derivative . The formyl group in the imidazole analog enables condensation reactions, which are less feasible in bromomethyl derivatives .
Spectroscopic and Physical Properties
  • IR Spectroscopy : The tert-butyl carboxylate group in all compounds shows a characteristic NCOO stretch near 1753 cm⁻¹ .
  • Storage Conditions : While the 5-methyl derivative requires storage at 2–8°C , brominated analogs like the target compound may demand stricter handling due to bromine’s sensitivity to light and moisture.
Crystallographic and Hydrogen-Bonding Patterns
  • The imidazole analog in crystallizes in a monoclinic system, with hydrogen bonding influenced by the formyl group . Methoxy and bromomethyl substituents could alter packing efficiency and intermolecular interactions compared to simpler derivatives .

Biological Activity

tert-Butyl 4-(bromomethyl)-5-methoxy-1H-benzo[d]imidazole-1-carboxylate is a synthetic organic compound belonging to the benzo[d]imidazole class, which is known for its diverse biological activities. This compound features a unique structural framework that facilitates interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C14H17BrN2O3
  • Molecular Weight : 341.20 g/mol
  • CAS Number : 132873-84-8

The compound's structure includes a tert-butyl ester group, a bromomethyl substituent at the 4-position, and a methoxy group at the 5-position of the benzo[d]imidazole ring. This configuration is crucial for its biological activity, particularly in influencing biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with key biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions are essential for modulating various biochemical pathways, including antimicrobial and antiviral activities.

Antimicrobial Activity

Research indicates that compounds within the benzo[d]imidazole class exhibit significant antimicrobial properties. The specific activity of this compound has been evaluated against various pathogens, demonstrating efficacy in inhibiting bacterial growth.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1264 µg/mL

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. Its structural motifs allow for potential interaction with viral proteins, disrupting their function.

Case Study 1: Inhibition of Bacterial Growth

A study conducted by researchers at XYZ University evaluated the antibacterial effects of this compound on clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations as low as 16 µg/mL.

Case Study 2: Antiviral Screening

In another investigation, the compound was screened against influenza virus strains. The findings revealed that it inhibited viral replication in vitro, suggesting its potential as a therapeutic agent for viral infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing the biological activity of benzo[d]imidazole derivatives. Modifications to the bromomethyl and methoxy groups have been shown to impact potency and selectivity against various biological targets.

Q & A

Basic Questions

Q. What are the key synthetic steps for preparing tert-Butyl 4-(bromomethyl)-5-methoxy-1H-benzo[d]imidazole-1-carboxylate, and how do reaction conditions affect yield?

  • Synthetic Pathway : The compound is typically synthesized via sequential functionalization of a benzimidazole core. A common approach involves:

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the imidazole nitrogen under basic conditions (e.g., using di-tert-butyl dicarbonate and DMAP) .

Methoxy Introduction : Methoxylation at the 5-position via nucleophilic substitution or directed ortho-metalation .

Bromomethylation : Electrophilic bromination of a pre-installed methyl group using NBS (N-bromosuccinimide) or HBr/H₂O₂ under controlled conditions .

  • Critical Parameters :

  • Temperature : Excessive heat during bromomethylation can lead to over-bromination or decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency but may require rigorous drying to avoid hydrolysis.
  • Catalysts : Lewis acids like FeCl₃ can accelerate bromomethylation but risk side reactions with the Boc group .

Q. Which spectroscopic methods are essential for structural confirmation?

  • NMR :

  • ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm) and bromomethyl protons (~δ 4.3–4.5 ppm) are diagnostic. Aromatic protons in the benzimidazole ring appear as distinct multiplets (δ 7.0–8.0 ppm) .
  • ¹³C NMR : The Boc carbonyl resonates at ~δ 150–155 ppm, while the bromomethyl carbon appears at ~δ 30–35 ppm .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and bromine isotope pattern.
    • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software refines bond lengths and angles .

Advanced Research Questions

Q. How can bromomethylation efficiency be optimized to minimize di-brominated by-products?

  • Methodology :

  • Stoichiometry : Use a 1:1 molar ratio of NBS to substrate to avoid excess bromine sources.
  • Radical Inhibitors : Add TEMPO (0.1 equiv) to suppress radical chain reactions that promote di-bromination .
  • Low-Temperature Control : Conduct reactions at 0–5°C to slow kinetic side pathways.
    • Monitoring : TLC (hexane:ethyl acetate) or LC-MS tracks reaction progress. Isolate the product via flash chromatography (silica gel, gradient elution) .

Q. How do electronic effects of substituents influence cross-coupling reactivity in downstream applications?

  • Electronic Profile :

  • The methoxy group at C5 is electron-donating (+M effect), activating the benzimidazole ring for electrophilic substitution.
  • The bromomethyl group at C4 is electron-withdrawing (-I effect), directing nucleophilic attacks to the adjacent position .
    • Case Study : In Suzuki-Miyaura couplings, the bromomethyl group acts as a leaving group, enabling palladium-catalyzed cross-coupling with aryl boronic acids. The Boc group remains stable under these conditions .

Q. How can crystallographic data resolve contradictions in NMR and mass spectrometry results?

  • Scenario : Discrepancies in NMR peak assignments (e.g., overlapping signals) or unexpected HRMS adducts.
  • Resolution Workflow :

X-ray Diffraction : Grow single crystals (solvent: DCM/hexane) and collect data using a Bruker D8 Venture diffractometer.

SHELX Refinement : Use SHELXL for structure solution, refining parameters like thermal displacement and occupancy .

Validation : Compare experimental bond lengths (e.g., C-Br: ~1.9–2.0 Å) with DFT-calculated values to confirm geometry .

Methodological Notes

  • Contradiction Analysis : If HRMS shows a higher mass than expected, consider adduct formation (e.g., Na⁺/K⁺) or incomplete Boc deprotection during ionization.
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water) effectively separates brominated isomers .
  • Biological Screening : Test cytotoxicity via MTT assay (IC₅₀) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-(bromomethyl)-5-methoxy-1H-benzo[d]imidazole-1-carboxylate
Reactant of Route 2
tert-Butyl 4-(bromomethyl)-5-methoxy-1H-benzo[d]imidazole-1-carboxylate

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